(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzylamino)quinazolin-2-yl)phenol is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound features a quinazoline core structure substituted with a benzylamino group and a phenol group. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzylamino)quinazolin-2-yl)phenol typically involves the condensation of 2-aminobenzylamine with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzylamino)quinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroquinazolines
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
2-(4-(Benzylamino)quinazolin-2-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-(Benzylamino)quinazolin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects such as reduced inflammation or inhibited tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)quinazolin-4(3H)-one
- 3-(5-((sub-phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2styrylquinazolin-4(3H)-one
Uniqueness
2-(4-(Benzylamino)quinazolin-2-yl)phenol stands out due to its unique combination of a benzylamino group and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and enhances its potential for various therapeutic applications .
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C21H17N3O/c25-19-13-7-5-11-17(19)21-23-18-12-6-4-10-16(18)20(24-21)22-14-15-8-2-1-3-9-15/h1-13,25H,14H2,(H,22,23,24) |
InChI Key |
CYYDOMYWIALWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.